Bis(3-fluorophenyl)disulfide

Perovskite Solar Cells Interfacial Passivation Defect Engineering

Bis(3-fluorophenyl)disulfide (CAS 63930-17-6) is a symmetrical diaryl disulfide with fluorine substitution at the meta position of both phenyl rings, classified as an organosulfur compound. It features a central S–S disulfide bond linking two 3-fluorophenyl groups.

Molecular Formula C12H8F2S2
Molecular Weight 254.3 g/mol
CAS No. 63930-17-6
Cat. No. B1333869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-fluorophenyl)disulfide
CAS63930-17-6
Molecular FormulaC12H8F2S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F
InChIInChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
InChIKeyLFVFHTBHAIVNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-fluorophenyl)disulfide (CAS 63930-17-6): A 3-Fluorinated Aryl Disulfide with Unique Conformational and Electronic Properties for Advanced Materials Applications


Bis(3-fluorophenyl)disulfide (CAS 63930-17-6) is a symmetrical diaryl disulfide with fluorine substitution at the meta position of both phenyl rings, classified as an organosulfur compound . It features a central S–S disulfide bond linking two 3-fluorophenyl groups . The meta-fluorine substitution pattern imparts distinct conformational properties compared to ortho- and para-substituted analogs, with established effective conformations based on dipole moment and Kerr constant analysis [1]. Its molecular formula is C12H8F2S2 with a molecular weight of 254.31 g/mol , and it exists as a low-melting solid or liquid at ambient temperature .

Why Bis(3-fluorophenyl)disulfide Cannot Be Interchanged with Ortho- or Para-Fluorophenyl Analogs in Critical Applications


In-class substitution among fluorophenyl disulfide positional isomers is precluded by substantial differences in physical properties and conformational behavior. The meta-substituted target compound (CAS 63930-17-6) exhibits a boiling point of 308–311°C, which is intermediate between the lower-boiling ortho isomer (292.2±25.0°C) and the higher-boiling para isomer (315.1±27.0°C) . The LogP values differ by approximately 0.35–0.50 units across isomers (3-Substituted: 4.49; 2-Substituted: 4.84; 4-Substituted: 4.99), indicating distinct lipophilicity and solubility profiles [1]. Critically, the meta-fluorine substitution pattern dictates a specific conformational geometry where one substituent lies inside and one outside the C–S–S–C dihedral angle, a feature that directly influences intermolecular interactions and packing [2]. These quantifiable differences mean that replacement with ortho- or para-isomers will alter thermal behavior, solubility, and molecular recognition events—potentially compromising device performance or reaction outcomes in applications where these parameters are tightly controlled.

Quantitative Differentiation of Bis(3-fluorophenyl)disulfide: Evidence-Based Comparative Data for Scientific Selection


Perovskite Solar Cell Interfacial Passivation: Bis(3-fluorophenyl)disulfide vs. Untreated Control

Bis(3-fluorophenyl)disulfide (SF) functions as a multifunctional interfacial modifier at the perovskite/electron transport layer interface in perovskite solar cells (PSCs), engaging in a dual-site synergistic passivation mechanism [1]. In a direct head-to-head comparison with an untreated control device, SF treatment resulted in superior long-term carrier dynamics and device stability under ambient conditions [1].

Perovskite Solar Cells Interfacial Passivation Defect Engineering

Perovskite Solar Cell Efficiency: SF-Modified Device vs. Untreated Control

In blade-coated perovskite solar cells fabricated under ambient conditions, the incorporation of Bis(3-fluorophenyl)disulfide (SF) as an interfacial modifier enabled a peak power conversion efficiency (PCE) of 24.60% with an open-circuit voltage (Voc) of 1.17 V [1]. This is a direct head-to-head comparison versus the control device architecture without SF [1].

Perovskite Solar Cells Power Conversion Efficiency Blade-Coating

Ambient Stability of Perovskite Solar Cells: SF-Modified Device vs. Untreated Control

The hydrophobic nature of the fluorinated aromatic rings in Bis(3-fluorophenyl)disulfide (SF) provides an effective barrier against moisture ingress [1]. In a direct head-to-head comparison with an untreated control device, SF-modified perovskite solar cells exhibited superior stability under ambient humidity [1].

Perovskite Solar Cells Moisture Stability Ambient Air Stability

Physical Property Differentiation: Bis(3-fluorophenyl)disulfide vs. Ortho- and Para-Fluorophenyl Isomers

The meta-substitution pattern of Bis(3-fluorophenyl)disulfide confers distinct physical properties relative to its ortho- and para-substituted constitutional isomers [1][2]. This cross-study comparison reveals quantifiable differences in boiling point, density, LogP, and conformational geometry [3].

Physical Chemistry Structure-Property Relationships Isomer Comparison

Electron Transfer Detection Capability of Bis(3-fluorophenyl)disulfide

Bis(3-fluorophenyl)disulfide has been characterized for its utility in detecting electron transfer reactions at room temperature and below . While a direct comparator compound is not specified in the available source, this represents a functional capability of the compound that may inform its selection for analytical applications .

Electrochemistry Analytical Chemistry Electron Transfer

Conformational Differentiation of Meta-Substituted Diphenyl Disulfide vs. Ortho- and Para- Analogs

A comprehensive conformational analysis of o,o'- and m,m'-disubstituted diphenyl disulfides established effective conformations and aryl group rotation angles [1]. The meta-substituted Bis(3-fluorophenyl)disulfide adopts a conformation where one substituent lies inside and one outside the C–S–S–C dihedral angle [1]. This class-level inference distinguishes the meta-substituted scaffold from ortho- and para-substituted analogs [1].

Conformational Analysis Dipole Moments Kerr Constants

Validated Application Scenarios for Bis(3-fluorophenyl)disulfide Based on Comparative Performance Data


Interfacial Modifier in Ambient-Fabricated Perovskite Solar Cells Requiring Simultaneous Efficiency and Long-Term Stability

Bis(3-fluorophenyl)disulfide (SF) is quantitatively validated as an interfacial modifier for blade-coated perovskite solar cells fabricated under ambient air conditions, achieving a peak power conversion efficiency of 24.60% and maintaining 96.8% of initial PCE after 2000 hours under 30–40% relative humidity [1]. This scenario is particularly relevant for research programs developing scalable, manufacturing-compatible perovskite photovoltaic fabrication processes where ambient processing is preferred over inert-atmosphere methods. The dual-site passivation mechanism—sulfur atoms forming Pb–S bonds with undercoordinated Pb²⁺ ions and fluorine atoms occupying iodine vacancies—addresses multiple defect types simultaneously [1].

Carrier Dynamics and Defect Passivation Studies in Perovskite Thin Films

For research focused on characterizing and mitigating crystalline defects in perovskite films, Bis(3-fluorophenyl)disulfide (SF) demonstrates quantifiable improvements in carrier transport metrics [1]. SF-modified films retain ∼86% of their initial maximum carrier diffusion coefficient after 2000 hours in ambient air, compared to only ∼41% retention in untreated controls [1]. After three months of ambient storage, SF-modified films exhibit an approximately threefold higher average carrier diffusion coefficient (0.0247 ± 0.0028 cm² s⁻¹ vs. 0.0079 ± 0.0017 cm² s⁻¹ for control) [1]. These metrics support the selection of SF for fundamental studies of defect passivation, ion migration suppression, and carrier dynamics in perovskite materials.

Electron Transfer Detection and Analytical Electrochemistry

Bis(3-fluorophenyl)disulfide has been employed in detecting electron transfer reactions with a reported limit of detection of 1 picomole (10 amol) at room temperature and below [1]. This functional capability supports its consideration for sensitive electroanalytical applications requiring detection of electron transfer events. Users evaluating disulfide compounds for electrochemical sensing or redox mediator applications may find this documented analytical performance informative for compound selection, though direct comparative data against alternative disulfides is not available in the source [1].

Structure-Property and Conformational Studies of Aryl Disulfide Scaffolds

The meta-fluorine substitution pattern of Bis(3-fluorophenyl)disulfide confers a distinct conformational geometry established through dipole moment and Kerr constant analysis [1]. The compound serves as a well-characterized model for structure-property relationship studies in diaryl disulfide systems, with documented physical properties including boiling point (308–311°C), density (1.27–1.32 g/cm³), and LogP (4.49) that differentiate it from ortho- and para-isomers [2]. This established characterization supports its use as a reference compound in systematic studies of fluorine positional isomer effects on molecular conformation and physicochemical properties.

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